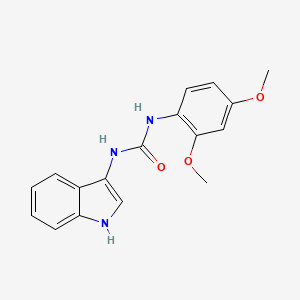

1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

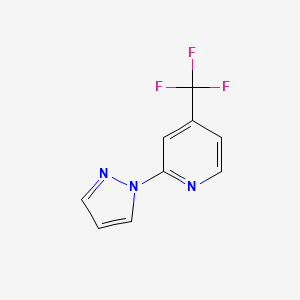

The compound 1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea is a molecule that combines a 2,4-dimethoxyphenyl group with an indole moiety through a urea linkage. While the specific molecule is not directly described in the provided papers, similar compounds with variations in the methoxy group positioning and substitutions on the indole or phenyl rings have been studied for their potential biological activities and molecular properties.

Synthesis Analysis

The synthesis of related compounds involves the formation of a urea linkage between a phenyl group and an indole moiety. For instance, the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was achieved through a reaction characterized by NMR, ESI-MS, and single-crystal X-ray diffraction . Another related synthesis involved the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various (thio)ureas to produce a new family of meridianine analogues . These methods could potentially be adapted to synthesize the compound by altering the starting materials to include the appropriate methoxy and indole substituents.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction, revealing details such as crystal system, space group, and cell dimensions . For example, a related compound crystallized in the monoclinic space group with specific cell parameters and a dihedral angle between the benzene ring and the urea moiety . These structural analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of indole-urea compounds can be inferred from studies on similar molecules. The reaction of indole derivatives with ureas under acidic conditions has been shown to yield various substituted ureido propenoates . These reactions are typically high-yielding and can lead to the formation of polycyclic structures with biological relevance. The base-promoted cyclization of these intermediates can further diversify the chemical space of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea can be deduced from their molecular structures. For instance, the presence of methoxy groups can influence the compound's solubility and electronic properties, while the urea linkage can participate in hydrogen bonding, affecting the compound's melting point and stability . The intramolecular and intermolecular hydrogen bonds observed in related compounds contribute to their solid-state packing and could affect their solubility and reactivity .

Aplicaciones Científicas De Investigación

Urea Biosensors and Urease Inhibitors

Urea and its derivatives play a significant role in the development of biosensors designed to detect and quantify urea concentration, which is crucial for diagnosing various health conditions (S. Botewad et al., 2021). Furthermore, urease inhibitors have been studied for their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract, highlighting the therapeutic applications of urea derivatives (Paulina Kosikowska & Łukasz Berlicki, 2011).

Urea in Ruminants' Diet

Research on urea metabolism in ruminants indicates its use as a non-protein nitrogen source in their diets, showcasing the agricultural and nutritional applications of urea derivatives (D. Jin et al., 2018).

Green Chemistry Applications

The role of urea and its derivatives in green chemistry, particularly in organic synthesis as solvents, catalysts, or reagents, underscores their importance in sustainable and environmentally friendly chemical processes (Rashid Ali et al., 2021).

Medicinal Chemistry and Drug Design

Urea's unique hydrogen-binding capabilities make it a key functional group in drug design, where it is incorporated into molecules displaying a broad range of bioactivities. This highlights the critical role of urea derivatives in the development of new pharmaceuticals (A. Jagtap et al., 2017).

Urea as a Hydrogen Carrier

Studies on urea as a hydrogen carrier suggest its potential for sustainable and long-term energy supply, offering an alternative approach to energy storage and fuel cell technology (A. Rollinson et al., 2011).

Propiedades

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-22-11-7-8-14(16(9-11)23-2)19-17(21)20-15-10-18-13-6-4-3-5-12(13)15/h3-10,18H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPZQPYOYYWZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2543506.png)

![5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2543508.png)

![6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2543509.png)

![N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543515.png)

![N-Methyl-N-[2-oxo-2-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethylamino]ethyl]prop-2-enamide](/img/structure/B2543516.png)

![4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2543518.png)

![2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2543520.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2543522.png)

![2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543525.png)

![2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2543528.png)